2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine
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Overview
Description
2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two methoxyphenyl groups attached to the pyrimidine ring, along with a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine typically involves a multi-step process. One common method includes the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine. This reaction is carried out under controlled conditions to ensure high yield and purity . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as nickel-phosphine compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the pyrimidine compound .
Scientific Research Applications
2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but lacks the methoxyphenyl groups.
2-Chloro-4,6-bis(4-methoxybenzyl)pyrimidine: Contains methoxybenzyl groups instead of methoxyphenyl groups.
Uniqueness
2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine is unique due to the presence of methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63673-72-3 |
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Molecular Formula |
C18H15ClN2O2 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-chloro-4,6-bis(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C18H15ClN2O2/c1-22-14-7-3-12(4-8-14)16-11-17(21-18(19)20-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3 |
InChI Key |
DKOMXBVVTZTZDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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